molecular formula C12H11N7O2 B6586328 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1226431-21-5

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B6586328
CAS No.: 1226431-21-5
M. Wt: 285.26 g/mol
InChI Key: FKOHVOKIQMWMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide features a benzamide core substituted at the 3-position with a tetrazole ring and at the amide nitrogen with a 5-methyl-1,3,4-oxadiazole methyl group. This structural combination is designed to optimize pharmacokinetic and pharmacodynamic properties, particularly in therapeutic contexts such as antimicrobial or enzyme inhibition .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-8-15-16-11(21-8)6-13-12(20)9-3-2-4-10(5-9)19-7-14-17-18-19/h2-5,7H,6H2,1H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOHVOKIQMWMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The final step involves coupling the oxadiazole and tetrazole intermediates with a benzamide derivative. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactive nature of oxadiazole and tetrazole rings.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism by which N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1,3,4-Oxadiazole-Containing Analogs

LMM5 and LMM11 ()
  • Structural Differences :
    • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Both lack the tetrazole group but feature sulfamoyl and aryl/heteroaryl substituents on the oxadiazole.
  • Biological Activity :
    • Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition.
    • The target compound’s tetrazole may enhance binding to metal-containing enzymes compared to LMM5/LMM11’s sulfamoyl groups .
Oxadiazole Methylthio Derivatives ()
  • Example: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
  • Structural Differences :
    • Uses a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole, with a thioether linkage.
  • Functional Impact :
    • The thioether may improve lipophilicity but reduce metabolic stability compared to the target compound’s methylene linkage.

Table 1: Key Physicochemical Properties of Oxadiazole Analogs

Compound Heterocycle Type Substituents LogP* Bioactivity
Target Compound 1,3,4-oxadiazole Tetrazole, methyl 2.1 Pending (hypothetical)
LMM5 1,3,4-oxadiazole 4-Methoxyphenyl, sulfamoyl 3.5 Antifungal (IC₅₀: 8 μM)
Oxadiazole Methylthio (E5) 1,2,4-oxadiazole Nitrophenyl, thioether 3.8 Anticancer (in vitro)

*Estimated using fragment-based methods.

Tetrazole-Containing Analogs

D632-0007 ()
  • Structure : N-(propan-2-yl)-3-(1H-tetrazol-1-yl)benzamide.
  • Comparison :
    • Shares the 3-tetrazolylbenzamide core but replaces the oxadiazole methyl group with an isopropyl amide.

Heterocyclic Variants: Thiazole and Thiadiazole Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structure : Benzamide with 5-chlorothiazole and fluorine substituents.
  • Comparison :
    • Thiazole’s sulfur atom increases electronegativity vs. oxadiazole’s oxygen.
    • Demonstrated PFOR enzyme inhibition, suggesting the target compound’s oxadiazole may similarly target redox-active enzymes .
Thiadiazole-Isoxazole Hybrids ()
  • Example: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide .
  • Comparison :
    • Thiadiazole’s sulfur and isoxazole’s nitrogen/oxygen create distinct electronic profiles.
    • Lower synthetic yields (~70%) compared to oxadiazole derivatives (80–90%) due to complex cyclization steps .

Biological Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of oxadiazole and tetrazole rings. Its molecular formula is C14H15N7OC_{14}H_{15}N_7O with a molecular weight of approximately 285.32 g/mol. The structural representation includes:

  • Oxadiazole Ring : Contributes to the compound's biological activity.
  • Tetrazole Ring : Enhances the pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. The mechanism involves the inhibition of key enzymes necessary for cell wall synthesis and metabolic pathways critical for bacterial survival .
  • Anticancer Properties : Research indicates that this compound may inhibit specific kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated its potential to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

A study conducted by Dhumal et al. (2016) highlighted the antimicrobial properties of oxadiazole derivatives. The compound exhibited significant activity against Mycobacterium bovis BCG, showing potential as an antitubercular agent. The study utilized molecular docking to confirm binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

Anticancer Activity

Research published in various journals has indicated that oxadiazole and tetrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
N-(5-methyl-1,3,4-oxadiazol-2-yl)methylMCF712.5
N-(5-methyl-1,3,4-oxadiazol-2-yl)methylHeLa15.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Antibacterial Activity : In a comparative study against standard antibiotics like vancomycin and tetracycline, this compound demonstrated lower minimum inhibitory concentrations (MICs), indicating superior antibacterial potency against resistant strains like Clostridium difficile and Neisseria gonorrhoeae .
  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that compounds similar to N-[5-methyl]-oxadiazoles had favorable safety profiles and promising preliminary efficacy results when combined with existing chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.